Phenyl 5-chloro-5-oxopentanoate
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Overview
Description
Phenyl 5-chloro-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a 5-chloro-5-oxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 5-chloro-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-5-oxopentanoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-5-oxopentanoic acid.
Reduction: Formation of 5-chloro-5-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 5-chloro-5-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in electrophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 5-chloro-5-oxobutanoate
- Phenyl 5-chloro-5-oxopropanoate
- Phenyl 5-chloro-5-oxohexanoate
Uniqueness
Phenyl 5-chloro-5-oxopentanoate is unique due to its specific chain length and the presence of both a phenyl group and a chlorine atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62615-85-4 |
---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
phenyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
NICYSXHCDYRJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCC(=O)Cl |
Origin of Product |
United States |
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